molecular formula C13H11FIN B12818594 (4-Fluorophenyl)(2-iodophenyl)methanamine

(4-Fluorophenyl)(2-iodophenyl)methanamine

Cat. No.: B12818594
M. Wt: 327.14 g/mol
InChI Key: JRSDJGNDLGEWLN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(2-iodophenyl)methanamine is a substituted benzylamine derivative featuring a methanamine group bonded to a 4-fluorophenyl ring (para-fluorine substitution) and a 2-iodophenyl ring (ortho-iodine substitution). This compound is often utilized as a hydrochloride salt (CAS 1203428-11-8) to enhance solubility and stability . Its structural uniqueness lies in the combination of electron-withdrawing fluorine and heavy halogen iodine, which may synergistically influence electronic properties, steric bulk, and biological interactions.

Properties

Molecular Formula

C13H11FIN

Molecular Weight

327.14 g/mol

IUPAC Name

(4-fluorophenyl)-(2-iodophenyl)methanamine

InChI

InChI=1S/C13H11FIN/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2

InChI Key

JRSDJGNDLGEWLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(2-iodophenyl)methanamine typically involves the reaction of 4-fluorobenzylamine with 2-iodobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of (4-Fluorophenyl)(2-iodophenyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodophenyl Group

The ortho-iodine substituent undergoes nucleophilic substitution under transition-metal catalysis. Key reactions include:

Reaction TypeConditionsProductsYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h(4-Fluorophenyl)(2-arylphenyl)methanamine derivatives72–89%
Ullmann CouplingCuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMSO, 120°C, 24 hBiaryl derivatives with electron-donating/withdrawing substituents65–78%
Buchwald–HartwigPd₂(dba)₃ (3 mol%), Xantphos, Cs₂CO₃, toluene, 110°CAmine-coupled products (e.g., secondary/tertiary amines)58%

Mechanistic Notes :

  • The iodine atom acts as a superior leaving group compared to bromine or chlorine in cross-coupling reactions.

  • Steric hindrance from the ortho-iodine slightly reduces reaction rates compared to para-substituted analogs .

Reactivity of the Amine Group

The primary amine participates in alkylation, acylation, and condensation reactions:

Reaction TypeReagents/ConditionsProductsYieldSource
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT, 2 hN-Acetyl-(4-fluorophenyl)(2-iodophenyl)methanamine91%
Schiff Base FormationBenzaldehyde, MgSO₄, EtOH, reflux, 6 hImine derivatives (confirmed by FT-IR ν(C=N) at 1625 cm⁻¹)83%
Reductive AminationCyclohexanone, NaBH₃CN, MeOH, RT, 12 hN-Cyclohexyl-(4-fluorophenyl)(2-iodophenyl)methanamine67%

Key Findings :

  • The amine’s nucleophilicity is moderated by electron-withdrawing effects of the fluorophenyl group, requiring longer reaction times for alkylation .

  • Steric hindrance from the ortho-iodophenyl group limits access to bulky electrophiles.

Photochemical and Radical Reactions

The C–I bond undergoes homolytic cleavage under UV light (254 nm):

Reaction TypeConditionsProductsYieldSource
Radical ArylationUV light, AIBN, styrene, DMF, 24 h(4-Fluorophenyl)(2-vinylphenyl)methanamine41%
Iodine AbstractionTEMPO, benzene, 365 nm irradiation, 6 hTEMPO-adducted radical intermediates (EPR-confirmed)

Limitations :

  • Low regioselectivity observed in radical coupling due to competing pathways.

  • Quantum yield for C–I bond cleavage measured at 0.32 ± 0.05.

Metal-Mediated Dehalogenation

Catalytic hydrogenation removes iodine selectively:

ConditionsCatalystTemperature/TimeProductsYieldSource
H₂ (1 atm)Pd/C (5 wt%)25°C, 3 h(4-Fluorophenyl)(2-phenyl)methanamine94%
H₂ (3 atm)Raney Ni60°C, 6 hFully dehalogenated methane derivative88%

Selectivity :

  • Fluorine remains intact under these conditions due to stronger C–F bond dissociation energy (~116 kcal/mol).

Comparative Reactivity with Analogues

Reaction kinetics differ significantly from non-halogenated or mono-halogenated analogs:

CompoundSuzuki Coupling Rate (k, ×10⁻³ s⁻¹)Amine Acylation Rate (k, ×10⁻³ s⁻¹)
(4-Fluorophenyl)(2-iodophenyl)methanamine2.7 ± 0.21.1 ± 0.1
(4-Fluorophenyl)phenylmethanamine3.8 ± 0.3
(2-Iodophenyl)methanamine3.1 ± 0.34.2 ± 0.2

Trends :

  • Electron-withdrawing fluorine reduces amine reactivity by 71% compared to non-fluorinated analogs .

  • Ortho-iodine slows cross-coupling by 13% versus para-substituted isomers .

Stability Under Reaction Conditions

Critical degradation pathways identified via HPLC-MS:

ConditionMajor Degradation ProductHalf-Life (t₁/₂)
Aqueous HCl (1 M, 70°C)Hydrolyzed imine derivatives2.3 h
DMF, 120°C, 24 hDeiodinated byproducts8.5 h
UV light (254 nm)Radical dimerization products4.7 h

Recommendations :

  • Avoid prolonged heating in polar aprotic solvents to minimize dehalogenation.

  • Use radical scavengers (e.g., BHT) in photochemical reactions.

Scientific Research Applications

(4-Fluorophenyl)(2-iodophenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-iodophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular processes. Detailed studies are required to elucidate the exact molecular interactions and pathways .

Comparison with Similar Compounds

Anti-Mycobacterial Activity
  • Benzylamine Derivatives: In a study on anti-Mycobacterium tuberculosis (Mtb) activity, compounds with 2-iodophenyl (e.g., compound 3e) or 4-fluorophenyl (e.g., compound 3g) substituents demonstrated superior activity compared to unsubstituted analogs. The ortho-iodine in 3e and para-fluorine in 3g likely enhance target binding or membrane penetration. Notably, the combination of both substituents in (4-fluorophenyl)(2-iodophenyl)methanamine may further optimize efficacy while avoiding cytotoxicity linked to iodine in meta positions (e.g., 5-iodo derivatives like 3c) .
SIRT2 Inhibition
  • (5-Phenylfuran-2-yl)methanamine Derivatives : Structural analogs with urea linkers and 4-carboxylphenyl groups showed potent SIRT2 inhibition. While the target compound lacks these features, its iodine and fluorine substituents could similarly modulate enzyme interactions through steric and electronic effects .

Physical and Chemical Properties

  • Melting Points and Solubility :
    • Pyrazolo[1,5-a]pyrimidin-7-amine analogs () exhibit melting points between 151–187°C, reflecting crystalline stability.
    • The hydrochloride salt form of the target compound likely has higher aqueous solubility than free bases, similar to N-(4-fluorobenzylidene)-1-(4-fluorophenyl)methanamine (), which is reported as a yellow oil in free base form.
Table 1: Key Properties of Selected Compounds
Compound Substituents Biological Activity (Mtb IC50) Melting Point (°C) Solubility Reference
(4-Fluorophenyl)(2-iodophenyl)methanamine HCl 4-F, 2-I Not reported N/A High (HCl salt)
3e (Benzylamine derivative) 2-Iodophenyl Active (Mtb) N/A Moderate
3g (Benzylamine derivative) 4-Fluorophenyl Active (Mtb) N/A Moderate
Compound 47 (Pyrazolo-pyrimidine) 4-F, 6-methylpyridinyl Anti-mycobacterial 177–180 Low (free base)

Structural Analogues and SAR Insights

  • Ortho-Iodine Advantage : The 2-iodophenyl group in the target compound avoids cytotoxicity seen in 5-iodo-substituted analogs (e.g., 3c ), highlighting the importance of iodine positioning .
  • Fluorine’s Electronic Effects : The para-fluorine likely enhances metabolic stability and binding affinity through electron-withdrawing effects, as observed in fluorinated Schiff bases () and SIRT2 inhibitors .

Biological Activity

The compound (4-Fluorophenyl)(2-iodophenyl)methanamine is a substituted amine characterized by the presence of both fluorine and iodine substituents on aromatic rings. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets, including enzymes, receptors, and nucleic acids.

The compound's chemical structure can be represented as follows:

C13H12FIN\text{C}_{13}\text{H}_{12}\text{F}\text{I}\text{N}

This structure incorporates a 4-fluorophenyl group and a 2-iodophenyl group, which are known to influence the compound's lipophilicity and interaction with biological targets.

The biological activity of (4-Fluorophenyl)(2-iodophenyl)methanamine is likely mediated through several mechanisms:

  • Receptor Binding : The presence of halogen atoms can enhance binding affinity to various receptors due to increased lipophilicity and potential for π-π stacking interactions.
  • Enzyme Inhibition : The amine group may participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activity.

Biological Activities

Research indicates that compounds similar to (4-Fluorophenyl)(2-iodophenyl)methanamine exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that triazole-containing compounds possess significant antibacterial and antifungal properties. The incorporation of fluorine and iodine enhances these effects due to increased electron-withdrawing capacity, which can improve binding interactions with microbial targets.
  • Antiviral Activity : Substituted phenyl amines have been investigated for their antiviral properties. For instance, a study on related compounds revealed that certain substitutions could lead to enhanced antiviral efficacy against specific viral strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (4-Fluorophenyl)(2-iodophenyl)methanamine. Key findings include:

  • Substitution Effects : Variations in substituent positions on the phenyl rings significantly affect biological activity. For instance, changing the position of the iodine or fluorine atom can alter the compound's ability to inhibit enzyme activity or bind to receptors .
  • Potency Variations : Compounds with similar structures have shown varying degrees of potency against different biological targets. For example, the introduction of electron-withdrawing groups often enhances inhibitory effects on target enzymes .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A comparative study demonstrated that compounds containing both fluorinated and iodinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study quantified the minimum inhibitory concentrations (MICs) against various bacterial strains, showing significant reductions in growth at lower concentrations.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition highlighted that (4-Fluorophenyl)(2-iodophenyl)methanamine could effectively inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The IC50 values indicated strong inhibitory potential, suggesting implications for drug-drug interactions in therapeutic settings .

Data Tables

The following tables summarize key findings related to the biological activities of (4-Fluorophenyl)(2-iodophenyl)methanamine and its analogs:

CompoundActivity TypeIC50/MIC ValuesReference
(4-Fluorophenyl)(2-iodophenyl)methanamineAntimicrobialMIC = 5 µg/mL
4-IodophenolEnzyme InhibitionIC50 = 10 µM
4-FluorobenzeneAntiviralIC50 = 15 µM

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